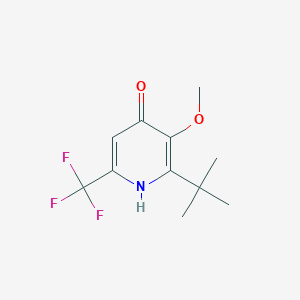
4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a pyridinol ring substituted with a trifluoromethyl group, a tert-butyl group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)- typically involves multi-step organic reactions. One common method involves the initial formation of the pyridinol ring, followed by the introduction of the trifluoromethyl group, tert-butyl group, and methoxy group through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the pyridinol ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium tert-butoxide
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methoxy and tert-butyl groups can influence the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)pyridin-4-ol
- 3-Pyridinol, 2-(1,1-dimethylethyl)-
- 2-(Trifluoromethyl)pyridin-4(1H)-one
Uniqueness
4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the methoxy and tert-butyl groups provide steric hindrance and influence its solubility and interaction with other molecules.
Propiedades
Número CAS |
791104-13-7 |
|---|---|
Fórmula molecular |
C11H14F3NO2 |
Peso molecular |
249.23 g/mol |
Nombre IUPAC |
2-tert-butyl-3-methoxy-6-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C11H14F3NO2/c1-10(2,3)9-8(17-4)6(16)5-7(15-9)11(12,13)14/h5H,1-4H3,(H,15,16) |
Clave InChI |
SEZALVMBFBLABT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=O)C=C(N1)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
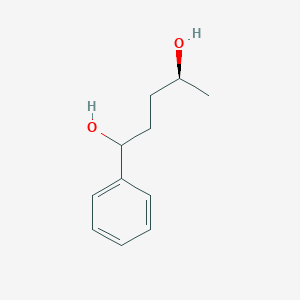
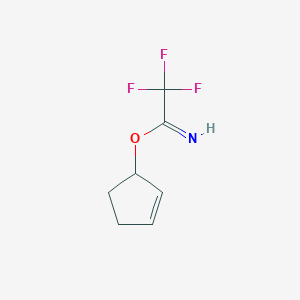

![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)

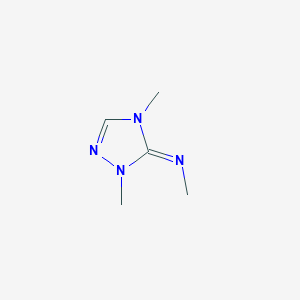
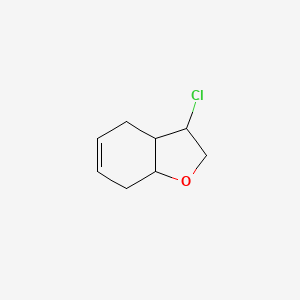
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one](/img/structure/B14213527.png)

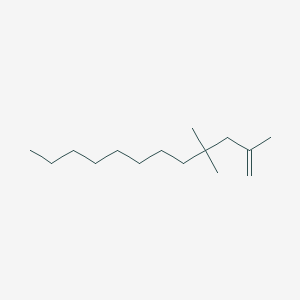
![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)

